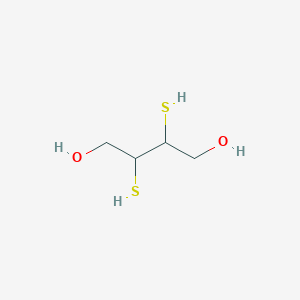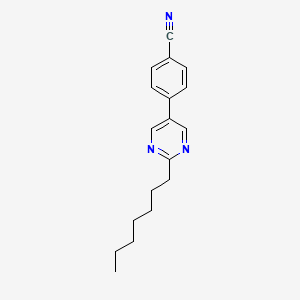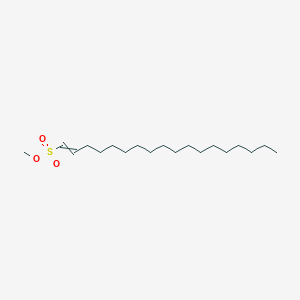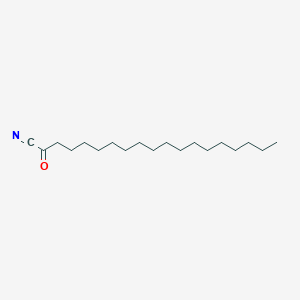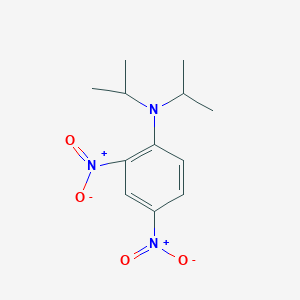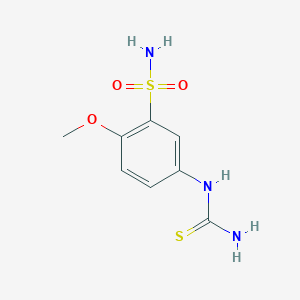
4'-Bromo-2,6-diiodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,6-diiodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with bromine and iodine atoms substituted at specific positions on the rings. The presence of these halogen atoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2,6-diiodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the sequential halogenation of biphenyl. The process begins with the bromination of biphenyl to introduce a bromine atom at the 4’ position. This is followed by iodination to introduce iodine atoms at the 2 and 6 positions. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.
Industrial Production Methods
Industrial production of 4’-Bromo-2,6-diiodo-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-2,6-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of halogen atoms makes the compound susceptible to electrophilic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitrating agents, sulfonating agents, and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while tin reagents are used in Stille coupling.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4’-Bromo-2,6-diiodo-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of halogenated biphenyls’ biological activity and their interactions with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those with halogenated aromatic structures.
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,6-diiodo-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its ability to form strong halogen bonds with various biological and chemical targets, influencing their activity and function. The pathways involved include modulation of enzyme activity, receptor binding, and alteration of molecular conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl
- 4-Bromo-4’-iodo-1,1’-biphenyl
- 2,6-Dibromo-4’-iodo-1,1’-biphenyl
Uniqueness
4’-Bromo-2,6-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of bromine and iodine atoms at the 4’, 2, and 6 positions enhances its reactivity and makes it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
64258-04-4 |
|---|---|
Formule moléculaire |
C12H7BrI2 |
Poids moléculaire |
484.90 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,3-diiodobenzene |
InChI |
InChI=1S/C12H7BrI2/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H |
Clé InChI |
WYVQZKAETHCFKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)C2=CC=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
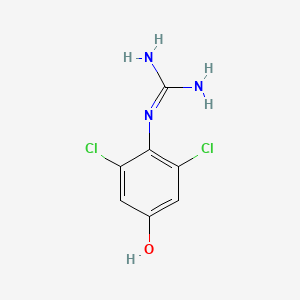

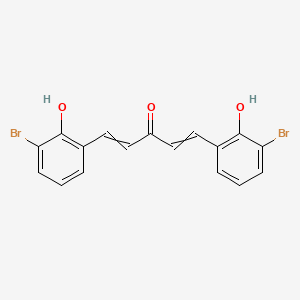
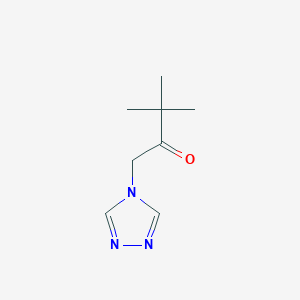
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
